

Spectroscopic data interpretation for 2-(Methyl-2-pyridylamino)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methyl-2-pyridylamino)acetic acid

Cat. No.: B1603668

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Interpretation of **2-(Methyl-2-pyridylamino)acetic acid**

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of **2-(Methyl-2-pyridylamino)acetic acid** using a multi-spectroscopic approach. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. By synthesizing predictive data based on established principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), this guide serves as a practical manual for confirming the identity, purity, and structure of this novel compound. Each section details the theoretical underpinnings, predictive interpretation, and a self-validating experimental protocol, ensuring both technical accuracy and field-proven insight.

Introduction and Molecular Overview

2-(Methyl-2-pyridylamino)acetic acid is a hybrid molecule incorporating a pyridine ring, a tertiary amine, and a carboxylic acid functional group. This unique combination of moieties suggests potential applications in medicinal chemistry, particularly as a chelating agent or a scaffold for more complex pharmaceutical compounds. Pyridine derivatives are a cornerstone

in drug design, and the addition of an amino acid-like side chain introduces opportunities for specific biological interactions.^[1]

Accurate structural confirmation is the bedrock of any chemical research or drug development pipeline. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's atomic and functional group arrangement. This guide will systematically deconstruct the predicted spectroscopic data from ^1H NMR, ^{13}C NMR, FT-IR, and MS to build a cohesive and unambiguous structural assignment for the title compound.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the atoms of **2-(Methyl-2-pyridylamino)acetic acid** are numbered as follows. This convention will be used to assign specific signals in the NMR spectra.

Caption: Numbering scheme for **2-(Methyl-2-pyridylamino)acetic acid**.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Predicted ^1H NMR Spectrum and Interpretation

The predicted ^1H NMR spectrum is based on established chemical shift ranges for pyridine derivatives, N-alkyl amines, and alpha-protons adjacent to carbonyls.^{[2][3]} The protons on the pyridine ring are expected to be in the downfield (aromatic) region, with their specific shifts influenced by the electron-donating effect of the amino group. The methylene and methyl protons will appear in the upfield region. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield.^[4]

Assigned Proton(s)	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration	Rationale
H (Carboxyl, -COOH)	11.0 - 13.0	Broad Singlet	1H	Highly deshielded proton, subject to hydrogen bonding and rapid exchange. [4]
H5 (Pyridine)	8.0 - 8.2	Doublet of doublets	1H	Located ortho to the ring nitrogen, experiencing strong deshielding.
H3 (Pyridine)	7.5 - 7.7	Doublet of doublets	1H	Located meta to the amino group, downfield aromatic region.
H4 (Pyridine)	6.7 - 6.9	Triplet	1H	Influenced by both the ring nitrogen and the amino substituent.
H2 (Pyridine)	6.5 - 6.7	Doublet	1H	Located ortho to the electron-donating amino group, shifted upfield relative to other pyridine protons.
H9 (Methylene, -CH ₂ -)	4.2 - 4.4	Singlet	2H	Alpha to both the tertiary amine and the

				carboxylic acid, resulting in significant deshielding.
H8 (Methyl, - CH ₃)	3.1 - 3.3	Singlet	3H	Attached to nitrogen, deshielded compared to a standard alkyl proton.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Data Acquisition: Transfer the solution to a clean 5 mm NMR tube.[\[5\]](#) Acquire the spectrum on a 400 MHz (or higher) spectrometer.
- Parameters: Use a standard single-pulse experiment with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons, especially the carboxylic acid proton.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and assign chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. Proton-decoupled spectra are typically acquired, resulting in a single peak for each non-equivalent

carbon.

Predicted ^{13}C NMR Spectrum and Interpretation

The chemical shifts are predicted based on the hybridization of the carbon atoms and the influence of neighboring electronegative atoms (oxygen and nitrogen).[6][7] The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[8]

Assigned Carbon(s)	Predicted Chemical Shift (δ , ppm)	Rationale
C10 (Carbonyl, -COOH)	170 - 175	Carbonyl carbon of a carboxylic acid, highly deshielded by two oxygen atoms.[6]
C1 (Pyridine)	155 - 160	Aromatic carbon directly attached to two nitrogen atoms (ring and amino).
C5 (Pyridine)	147 - 150	Aromatic carbon ortho to the ring nitrogen.
C3 (Pyridine)	137 - 140	Aromatic carbon meta to the amino group.
C2 (Pyridine)	112 - 115	Aromatic carbon ortho to the electron-donating amino group, shifted upfield.
C4 (Pyridine)	108 - 112	Aromatic carbon para to the amino group, also shifted upfield.
C9 (Methylene, -CH ₂ -)	55 - 60	Aliphatic carbon attached to both a nitrogen and a carbonyl group.
C8 (Methyl, -CH ₃)	38 - 42	Aliphatic carbon attached to a nitrogen atom.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing at the appropriate ^{13}C frequency (e.g., 100 MHz).
- Parameters: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary to obtain a good quality spectrum.
- Processing: Process the data similarly to the ^1H NMR spectrum. Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at $\delta = 39.52$ ppm) or TMS ($\delta = 0.00$ ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Predicted FT-IR Spectrum and Interpretation

The spectrum of **2-(Methyl-2-pyridylamino)acetic acid** is expected to be dominated by strong absorptions from the carboxylic acid group. The pyridine ring and C-N bonds will also show characteristic peaks.[9][10]

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Rationale
2500-3300	O-H stretch (Carboxylic Acid)	Broad, Strong	The very broad nature is due to intermolecular hydrogen bonding, a hallmark of carboxylic acids.[8][10]
~2950-3050	C-H stretch (Aromatic/Aliphatic)	Medium, Sharp	Sharp peaks superimposed on the broad O-H band.[9]
1700-1725	C=O stretch (Carboxylic Acid)	Strong, Sharp	Characteristic carbonyl absorption for a hydrogen-bonded carboxylic acid.[8]
1580-1610	C=C and C=N stretch (Pyridine Ring)	Medium-Strong	Aromatic ring stretching vibrations.
1400-1450	O-H bend (Carboxylic Acid)	Medium	In-plane bending vibration of the hydroxyl group.[10]
1200-1300	C-O stretch (Carboxylic Acid) & C-N stretch	Strong	Overlapping region for C-O single bond stretch and aromatic/aliphatic C-N stretches.[10]
910-950	O-H bend (Carboxylic Acid)	Broad, Medium	Out-of-plane bend from the hydrogen-bonded dimer structure.[10]

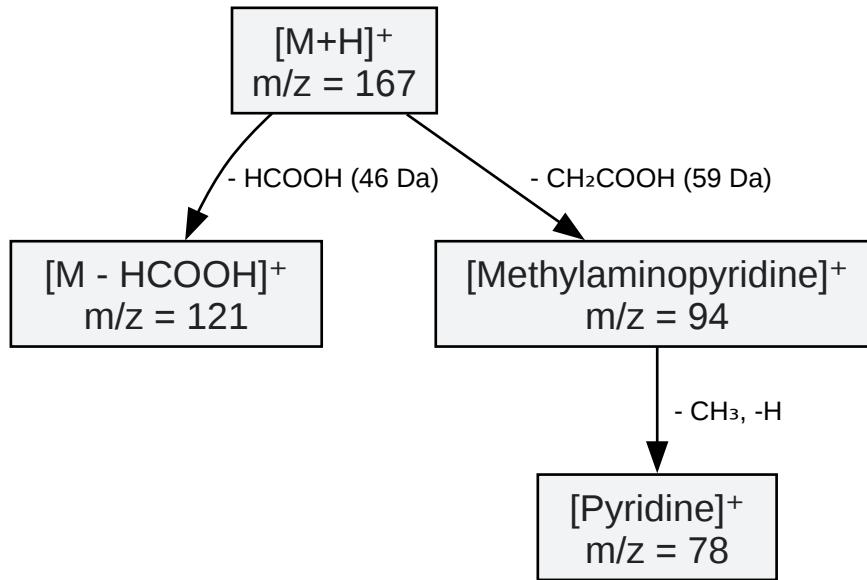
Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
- Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.
- Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Range: Collect data over a range of 4000 to 400 cm⁻¹.
- Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Analysis of the fragmentation pattern offers valuable clues about the molecule's structure.

Predicted Mass Spectrum and Fragmentation


Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the molecular formula (C₈H₁₀N₂O₂). High-energy methods like Electron Ionization (EI) or collision-induced dissociation (CID) in MS/MS would produce characteristic fragments.[\[11\]](#) [\[12\]](#)

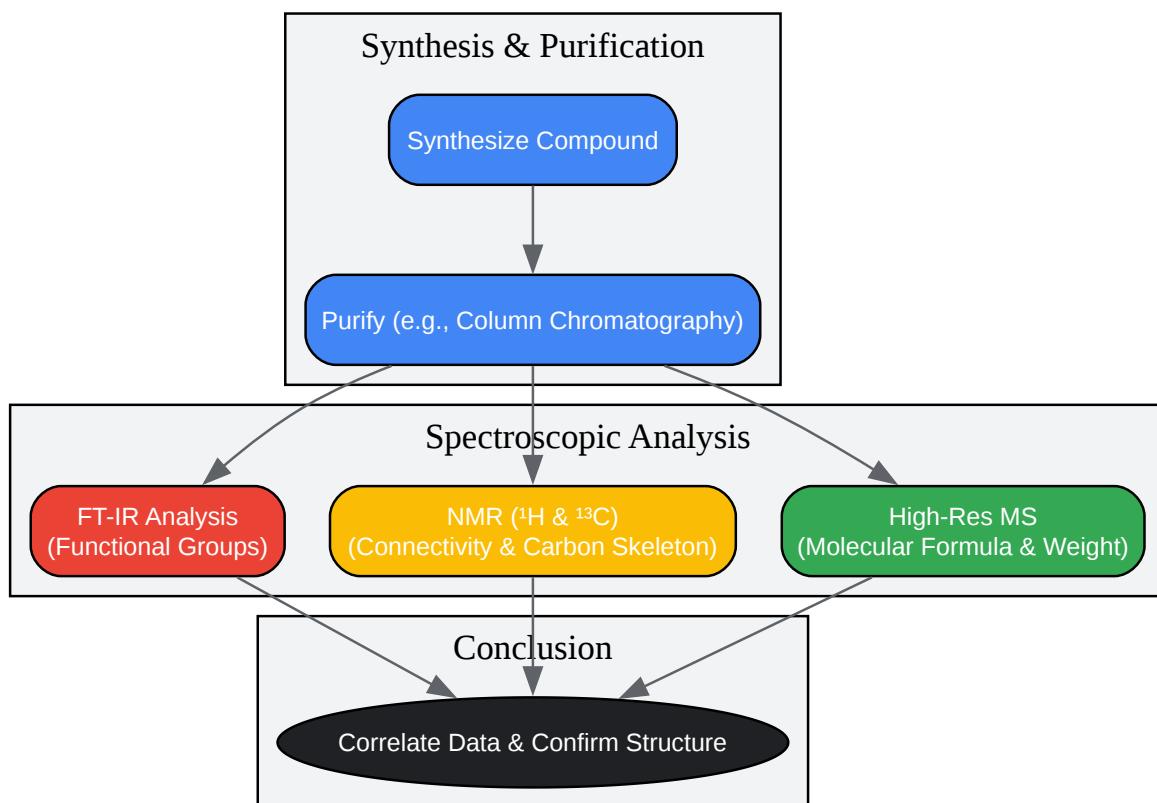
Molecular Formula: C₈H₁₀N₂O₂ Monoisotopic Mass: 166.0742 g/mol

Predicted Key Fragments (in positive ion mode):

m/z (mass-to-charge)	Proposed Fragment	Rationale
167.0815	$[\text{M}+\text{H}]^+$	Protonated molecular ion. The primary ion in ESI-MS.
121.0709	$[\text{M}-\text{COOH}]^+$	Loss of the carboxyl group (45 Da) is a very common fragmentation pathway for carboxylic acids.[13]
94.0682	$[\text{C}_5\text{H}_6\text{N}_2]^+$	Represents the methylaminopyridine fragment after cleavage of the bond between the methylene carbon and the amine nitrogen.
78.0498	$[\text{C}_5\text{H}_4\text{N}]^+$	Represents the pyridine ring after further fragmentation.

Fragmentation Pathway Diagram

[Click to download full resolution via product page](#)


Caption: Predicted ESI-MS/MS fragmentation pathway for **2-(Methyl-2-pyridylamino)acetic acid**.

Experimental Protocol: LC-MS

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water mixture. Further dilute to a final concentration of 1-10 μ g/mL.
- Chromatography (Optional but Recommended): Use a Liquid Chromatography (LC) system with a C18 column to purify the sample before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to promote ionization.[14]
- Mass Spectrometry:
 - Ionization: Use an Electrospray Ionization (ESI) source in positive ion mode.
 - Full Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the $[M+H]^+$ ion.
 - Tandem MS (MS/MS): Isolate the precursor ion (m/z 167) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragment ion spectrum.[15]
- Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the fragment ions to corroborate the proposed structure.

Integrated Workflow for Structural Confirmation

A robust workflow ensures that data from each technique is used to validate the others, leading to an unambiguous structural assignment.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the synthesis and structural confirmation of a novel compound.

Conclusion

The structural elucidation of **2-(Methyl-2-pyridylamino)acetic acid** is achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. The predicted ^1H and ^{13}C NMR spectra provide a definitive map of the proton and carbon skeletons, respectively. FT-IR spectroscopy confirms the presence of key functional groups, most notably the characteristic broad O-H and sharp C=O stretches of a hydrogen-bonded carboxylic acid. Finally, high-resolution mass spectrometry validates the molecular formula via an accurate mass measurement of the parent ion, while its fragmentation pattern provides corroborating evidence of the core structural motifs. The convergence of these distinct yet complementary datasets provides an unassailable confirmation of the compound's identity and structure, a critical step for its use in further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tsijournals.com [tsijournals.com]
- 2. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ¹³C nmr spectrum of 2-methylpropanoic acid C₄H₈O₂ (CH₃)₂CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C₁₃ ¹³-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data interpretation for 2-(Methyl-2-pyridylamino)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1603668#spectroscopic-data-interpretation-for-2-methyl-2-pyridylamino-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com